Tetroxoprim

Overview

Description

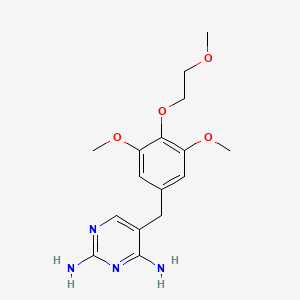

Tetroxoprim is a synthetic antibacterial agent that belongs to the diaminopyrimidine class of compounds. It is a derivative of trimethoprim and was first described in 1979 . The chemical formula of this compound is C16H22N4O4, and it is known for its ability to inhibit bacterial dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis .

Preparation Methods

Tetroxoprim can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-dimethoxy-4-(2-methoxyethoxy)benzyl chloride with 2,4-diaminopyrimidine in the presence of a base . The reaction conditions typically include the use of solvents such as chloroform, water, methanol, and ethanol, leading to the formation of different solvates . Industrial production methods often involve recrystallization from these solvents to obtain pure this compound .

Chemical Reactions Analysis

Tetroxoprim undergoes several types of chemical reactions, including:

Reduction: Reduction reactions involving this compound are less common.

Substitution: This compound can undergo substitution reactions, particularly involving its aromatic rings and pyrimidine moiety.

Common reagents used in these reactions include bases, acids, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetroxoprim has several scientific research applications, including:

Mechanism of Action

Tetroxoprim exerts its effects by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for bacterial DNA synthesis . By inhibiting DHFR, this compound disrupts the production of nucleotides, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Tetroxoprim is similar to other diaminopyrimidine compounds, such as trimethoprim and pyrimethamine. it is unique in its specific chemical structure, which includes a 3,5-dimethoxy-4-(2-methoxyethoxy)benzyl group . This structural difference contributes to its distinct pharmacological properties and its ability to inhibit bacterial DHFR more effectively than some other similar compounds .

Similar compounds include:

Trimethoprim: Another diaminopyrimidine derivative used as an antibacterial agent.

Pyrimethamine: Used primarily as an antimalarial drug.

Biological Activity

Tetroxoprim is a synthetic antibacterial compound primarily utilized in the treatment of various bacterial infections, particularly in combination with other antibiotics. This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and potential applications based on recent research findings.

This compound functions as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, this compound disrupts the folate synthesis pathway, leading to a reduction in bacterial growth and replication. This mechanism is similar to that of other antifolate drugs, making this compound effective against a range of gram-positive and gram-negative bacteria .

Combination Therapy

This compound is often used in combination with sulfadiazine, enhancing its antibacterial effects. A comparative clinical trial demonstrated that a combination of this compound (100 mg) and sulfadiazine (250 mg) was as effective as ampicillin (500 mg) for treating respiratory tract infections. Notably, patients receiving the this compound/sulfadiazine combination reported fewer gastrointestinal side effects compared to those treated with ampicillin .

| Treatment Group | Efficacy | Side Effects | Relapse Rate |

|---|---|---|---|

| This compound/Sulfadiazine | Comparable to ampicillin | None reported | Higher than ampicillin |

| Ampicillin | High | Gastrointestinal issues | Lower than TXP/SDZ |

Case Studies

- Acute Bronchitis and Urinary Tract Infections : A short-term study highlighted the effectiveness of this compound/sulfadiazine in treating acute bronchitis and urinary tract infections. Patients showed significant improvement with no serious adverse effects reported .

- Tuberculosis Treatment : Recent studies have suggested that this compound may have potential as a repurposed drug for tuberculosis (TB) treatment. Its ability to inhibit DHFR could be beneficial against multidrug-resistant strains of Mycobacterium tuberculosis, although further clinical trials are necessary to establish its efficacy in this context .

In Silico Studies

Recent research employing computational methods has identified this compound as a promising candidate for drug repurposing against M. tuberculosis. The study utilized systems biology approaches to analyze metabolic targets within the bacterium, suggesting that this compound could be integrated into new therapeutic regimens aimed at tackling drug resistance .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively low toxicity profile. Studies indicate minimal liver function abnormalities related to its use, reinforcing its safety when administered appropriately .

Properties

CAS No. |

53808-87-0 |

|---|---|

Molecular Formula |

C16H22N4O4 |

Molecular Weight |

334.37 g/mol |

IUPAC Name |

5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20) |

InChI Key |

WSWJIZXMAUYHOE-UHFFFAOYSA-N |

SMILES |

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

Canonical SMILES |

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

melting_point |

154.0 °C |

Key on ui other cas no. |

53808-87-0 |

solubility |

0.01 M |

Synonyms |

2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine piritrexin tetroxoprim |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.